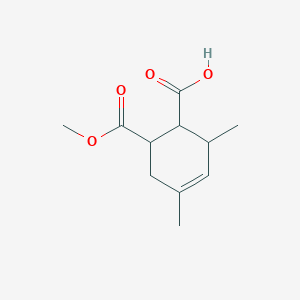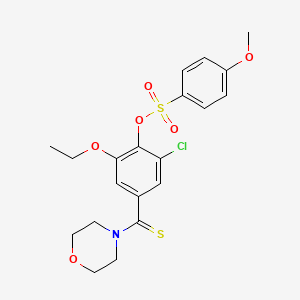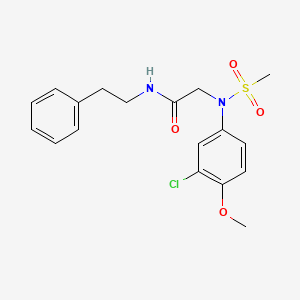
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid, also known as MDCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDCC is a cyclic compound that contains a carboxylic acid group, a methyl group, and a methoxy group.
Scientific Research Applications
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has been used in several scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid is a fluorescent probe that can be used to monitor the activity of enzymes such as lipases, esterases, and proteases. The compound can also be used to study the binding affinity of proteins and ligands, as well as the conformational changes that occur during the binding process.
Mechanism of Action
The mechanism of action of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid involves the interaction of the compound with the target enzyme or protein. 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid is a fluorescent probe that can be used to monitor the activity of enzymes and proteins by measuring the changes in fluorescence intensity. The binding of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid to the target molecule can induce conformational changes that alter the fluorescence properties of the compound.
Biochemical and Physiological Effects:
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to have biochemical and physiological effects on various systems and organs in the body. The compound has been studied for its effects on the cardiovascular system, the nervous system, and the immune system. 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has several advantages as a research tool, including its high sensitivity, selectivity, and versatility. The compound can be used to study a wide range of enzymes and proteins, and it can be easily incorporated into various experimental setups. However, 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid also has some limitations, including its potential toxicity and the need for specialized equipment to measure fluorescence.
Future Directions
There are several future directions for the study of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its effects on various disease models. 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has the potential to be a valuable tool in the study of enzyme kinetics, protein-ligand interactions, and drug discovery, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid can be achieved through a multistep process that involves the reaction of 2,4-dimethylcyclohexanone with ethyl diazoacetate in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions that lead to the formation of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid. The synthesis of 6-(methoxycarbonyl)-2,4-dimethyl-3-cyclohexene-1-carboxylic acid has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.
properties
IUPAC Name |
6-methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-6-4-7(2)9(10(12)13)8(5-6)11(14)15-3/h4,7-9H,5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSSUKMQLDUVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CC(C1C(=O)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxycarbonyl-2,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4923025.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4923032.png)

![3'-(methylthio)-5-nitro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4923045.png)
![1-{2-[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4923062.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B4923069.png)

![1-(5-ethyl-2-furyl)-N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}methanamine](/img/structure/B4923085.png)
![2-amino-6-chloro-4-(3,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4923094.png)
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4923105.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)